methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Overview
Description
“Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” is a chemical compound with the CAS Number: 18999-46-7 . It has a molecular weight of 154.17 . The IUPAC name for this compound is “methyl 3-(1H-imidazol-1-yl)propanoate” and its InChI Code is 1S/C7H10N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3 .
Molecular Structure Analysis
The molecular structure of “methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
“Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis of Mitochondria-targeted Prodrugs
Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate derivatives have been synthesized as mitochondria-targeted prodrugs. Specifically, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and its related compounds have been developed, showing potential as antioxidants and therapeutic agents (Hattan et al., 2013).
Inhibitory Activity in Microsomal Assays
Studies have shown the inhibitory activity of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate derivatives in microsomal assays, particularly highlighting their role in enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).
Potential in Treating Myocardial Ischemia
Imidazole derivatives, including methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, have been investigated for their potential therapeutic effects in experimental myocardial ischemia, focusing on thromboxane synthetase inhibition (Korb et al., 1986).
Radiotracers for Imaging Hypoxia
These compounds have been employed in the synthesis of radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT) for PET imaging of hypoxic tumor tissues. This application demonstrates the compound's role in medical imaging and diagnostics (Malik et al., 2012).
Ionic Liquid Polymer Electrolytes
In the field of materials science, derivatives of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, such as methyl 3-(3-(2-hydroxyethyl)imidazole-1-yl)propanoate chloride and bromate salts, have been synthesized and utilized in developing low environmental humidity sensitive ionic liquid polymer electrolytes (Zhang et al., 2014).
Safety and Hazards
The safety data sheet for “methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
methyl 3-(2-methylimidazol-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-3-8(11)12-2/h4,6H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVWOVMCISTHCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401784 | |
Record name | methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
CAS RN |
457957-92-5 | |
Record name | methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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